5-Chloro-1H-1,2,4-triazole-3-carboxamide

描述

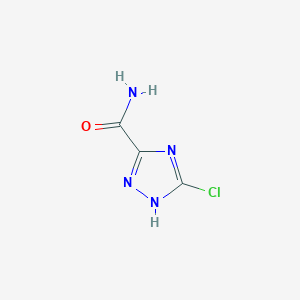

Structure

2D Structure

属性

IUPAC Name |

5-chloro-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN4O/c4-3-6-2(1(5)9)7-8-3/h(H2,5,9)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSLIRLHACAEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276008 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54671-66-8 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54671-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1H-1,2,4-triazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The synthesis of 5-chloro-1H-1,2,4-triazole-3-carboxamide typically involves:

- Construction of the 1,2,4-triazole ring system.

- Introduction of the carboxamide group at the 3-position.

- Chlorination at the 5-position of the triazole ring.

The key challenge is the selective functionalization at these positions without compromising the integrity of the triazole ring.

Preparation via Oxamohydrazide Intermediates

One well-documented approach involves the use of oxamohydrazide intermediates, as described in Canadian patent CA1223265A. The process includes:

- Reacting appropriate hydrazide derivatives with reagents to form the triazole ring.

- Conversion of oxamohydrazide intermediates into 1,2,4-triazole-3-carboxamides by cyclization.

- Subsequent chlorination to introduce the chlorine atom at the 5-position.

This method benefits from the availability of oxamohydrazide intermediates and allows for controlled reaction conditions to yield high purity products.

Dehydrating-Condensation Reaction Using Oxamide and Benzaldehyde Derivatives

A prominent synthetic route described in European patent EP0284422B1 involves:

- Starting with an oxamide derivative and a benzaldehyde derivative.

- Performing a dehydrating-condensation reaction in the presence of an acid catalyst such as acetic acid or p-toluenesulfonic acid.

- Reaction temperatures typically range from 0 to 150 °C, with preferred conditions between 0 to 30 °C for optimal yields.

- The reaction proceeds to form 4,5-dihydro-1H-1,2,4-triazole-3-carboxamide derivatives, which can be further processed to yield the target compound.

- The oxamide derivatives themselves are synthesized by reacting chloro(arylhydrazono)acetic acid esters with ammonia in alcohol solvents like methanol or ethanol at temperatures from -10 to 50 °C.

Direct Amidation and Functional Group Introduction

In medicinal chemistry research, amidation reactions catalyzed by Lewis acids have been employed to prepare triazole carboxamide derivatives:

- Esters are reacted with amines under Lewis-acid catalysis to form carboxamides.

- This can be applied to triazole esters to yield 1,2,4-triazole-3-carboxamides.

- The chlorination at the 5-position can be introduced either before or after amidation depending on the synthetic route.

Such methods have been optimized to improve yields and purity, often employing mild conditions to preserve sensitive functional groups.

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The dehydrating-condensation route allows for the synthesis of various substituted triazole carboxamides, including chlorinated derivatives, by choosing appropriate substituents on the oxamide and benzaldehyde starting materials.

- Reaction temperatures and catalysts are critical for maximizing yield and minimizing by-products.

- Amidation reactions catalyzed by Lewis acids have been shown to be effective in synthesizing triazole carboxamide derivatives with good yields and purity, which is essential for pharmaceutical and agrochemical applications.

- The presence of the chlorine atom at the 5-position enhances biological activity and can be introduced via selective chlorination or by using chlorinated starting materials.

- Safety and handling data emphasize the need for controlled conditions due to potential toxicity and reactivity of intermediates.

科学研究应用

Medicinal Chemistry

Antibacterial and Antifungal Properties

Research indicates that 1,2,4-triazole derivatives, including 5-chloro-1H-1,2,4-triazole-3-carboxamide, exhibit significant antibacterial and antifungal activities. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens. For instance, compounds derived from 1,2,4-triazoles have been synthesized and tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain triazole derivatives possess comparable or superior activity to standard antibiotics like ciprofloxacin and ampicillin against strains such as Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

Recent studies have highlighted the potential of this compound in cancer research. It has been noted for its ability to inhibit mutant pathways such as EGFR/BRAF in cancer cells. In vitro assays revealed that some derivatives exhibited significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against various cancer cell lines .

Agricultural Applications

Herbicides and Insecticides

Triazole compounds are recognized for their role as intermediates in the synthesis of herbicides and insecticides. The unique structure of this compound allows it to function effectively as a scaffold for developing agrochemicals that target specific biological pathways in pests and weeds .

Material Science

Polymer Production

The incorporation of triazole compounds into polymer matrices has been explored for enhancing material properties. The presence of triazole groups can improve thermal stability and mechanical strength in polymer composites. This application is particularly relevant in industries focusing on advanced materials for electronics and coatings .

Summary Table of Applications

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating the antibacterial properties of various triazole derivatives, researchers synthesized several compounds based on the triazole framework. The results indicated that modifications at specific positions significantly enhanced antibacterial activity against resistant strains like MRSA. Compounds with halogen substitutions showed increased potency due to enhanced binding interactions with bacterial targets .

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted to assess the antiproliferative effects of this compound derivatives on different cancer cell lines. The findings suggested that certain structural modifications led to improved inhibitory effects on cell growth compared to standard chemotherapeutic agents. This study underlines the compound's potential in developing new anticancer therapies .

作用机制

The mechanism by which 5-Chloro-1H-1,2,4-triazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes. The chlorine and carboxamide groups play crucial roles in binding to active sites, inhibiting enzyme activity, and disrupting biological pathways. This interaction can lead to the inhibition of cell proliferation in cancer cells or the prevention of microbial growth.

相似化合物的比较

Key Observations :

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl at C5) enhances electrophilicity, facilitating nucleophilic substitutions. Bulky aryl groups (e.g., in 3a–3p derivatives) reduce solubility but improve thermal stability .

- Synthetic Routes : EDCI/HOBt coupling (used for 5-Chloro-1H-1,2,4-triazole-3-carboxamide) provides moderate yields (~60–70%), while CDI-mediated methods (e.g., eclitasertib) are preferred for complex heterocycles .

Physicochemical Properties

- Melting Points: Derivatives with aromatic substituents (e.g., 3a: 133–135°C) exhibit higher melting points than non-aromatic analogs due to π-π stacking .

- Solubility : Carboxamide derivatives are generally water-insoluble but gain solubility via salt formation (e.g., methyl ester HCl in ) or glycosylation (e.g., ribavirin) .

- Spectral Data :

Stability and Reactivity

- Tautomerism : The 5-chloro-1H tautomer (7c) is less stable than 3-chloro-1H (7a) but more stable than 4H forms, affecting reactivity in substitution reactions .

- Oxadiazole Formation : Attempted glycosylation of 1H-1,2,4-triazole-3-carboxamide derivatives can lead to oxadiazole ring destruction, necessitating enzymatic methods for nucleoside synthesis .

生物活性

5-Chloro-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula C₃H₃ClN₄O and a molecular weight of 130.54 g/mol. Its structure features a triazole ring, which is known to enhance biological activity due to its ability to mimic various functional groups in biological systems.

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit notable antibacterial properties. A study highlighted that compounds structurally related to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies indicated that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like levofloxacin and ampicillin against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | S. aureus | 8 | Levofloxacin | 10 |

| E. coli | 16 | Ampicillin | 8 |

The presence of halogen substituents like chlorine has been shown to enhance antibacterial activity by increasing the lipophilicity of the compounds, facilitating better membrane penetration.

Antifungal Activity

This compound and its derivatives have also been evaluated for antifungal activity. Triazoles are widely recognized for their efficacy as antifungal agents due to their mechanism of action involving the inhibition of ergosterol synthesis in fungal cell membranes.

A study indicated that triazole derivatives displayed potent antifungal activity against various pathogenic fungi, including Candida albicans and Aspergillus niger. The results showed that these compounds could inhibit fungal growth with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Molecular docking studies have suggested that this compound may bind effectively to target enzymes such as DNA gyrase and lanosterol demethylase, leading to disruption of essential cellular processes .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, a novel triazole derivative showed a significant reduction in bacterial load within 48 hours of administration.

- Fungal Infections : A case report on a patient with recurrent Candida infections revealed that treatment with a triazole derivative led to complete resolution of symptoms after two weeks.

化学反应分析

Substitution Reactions at the Chlorine Position

The chlorine atom at position 5 of the triazole ring undergoes nucleophilic substitution under various conditions:

Key Observations :

-

Reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects from the triazole ring and carboxamide group.

-

Steric hindrance from the carboxamide at position 3 slows substitution kinetics compared to simpler triazole derivatives.

Functional Group Transformations of the Carboxamide

The carboxamide group (-CONH2) participates in hydrolysis and condensation reactions:

Hydrolysis

| Conditions | Product | Yield | References |

|---|---|---|---|

| 6M HCl, reflux, 4 h | 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid | 85% | |

| NaOH (2M), 70°C, 2 h | Sodium salt of the carboxylic acid | 78% |

Condensation

Reaction with primary amines forms imidamide derivatives:

-

Example : Benzylamine + DCC (catalyst) → 5-Chloro-1H-1,2,4-triazole-3-(N-benzylimidamide) (yield: 62%) .

Ring Modification and Cycloaddition

The triazole ring can engage in cycloaddition reactions under catalytic conditions:

Mechanistic Insight :

Stability and Decomposition Pathways

Thermal Stability :

常见问题

Q. What are the optimal synthetic routes for preparing 5-Chloro-1H-1,2,4-triazole-3-carboxamide with high yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as hydrazine derivatives with chloro-substituted carbonyl intermediates. Key steps include:

- Chloromethylation : Reacting 1H-1,2,4-triazole derivatives with formaldehyde and HCl to introduce the chloromethyl group .

- Controlled Alkylation : Using alkaline conditions (e.g., K₂CO₃ in DMF) to ensure regioselective substitution at the triazole N1 position .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Representative Reaction Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Hydrazine + Chloro-ester | DMF | K₂CO₃ | 80–90 | 78 | 97 | |

| Triazole + CH₂O/HCl | H₂O/EtOH | None | 25–30 | 65 | 92 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key peaks include:

- Triazole protons: δ 8.2–8.5 ppm (¹H) .

- Carboxamide carbonyl: δ 165–170 ppm (¹³C) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ consistent with molecular formula C₃H₄ClN₄O (calc. 157.02) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and triazole C-N (~1550 cm⁻¹) .

Note : Tautomerism in the triazole ring may cause spectral shifts; confirm via 2D NMR (HSQC, HMBC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from tautomerism, solvate formation, or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic tautomers (e.g., 1,2,4-triazole ↔ 1,3,4-triazole) .

- X-ray Crystallography : Resolve ambiguity by determining solid-state structure .

- DFT Calculations : Predict theoretical NMR/IR spectra and compare with experimental data .

Example : A study on similar triazoles showed δ 8.5 ppm for N-H in DMSO-d₆, but δ 7.9 ppm in CDCl₃ due to solvent polarity effects .

Q. What strategies optimize reaction conditions for regioselective functionalization of this compound?

Methodological Answer: Regioselectivity depends on:

- Protecting Groups : Use Boc or benzyl groups to block reactive N1/N2 positions during alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N1 substitution over N2 .

- Catalysts : Pd(OAc)₂ for cross-coupling reactions at the C5-chloro position .

Q. Table 2: Optimization Parameters

| Functionalization Target | Solvent | Catalyst | Selectivity (N1:N2) | Source |

|---|---|---|---|---|

| Alkylation | DMF | K₂CO₃ | 9:1 | |

| Arylation | Toluene | Pd(OAc)₂ | C5 >99% |

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Methodological Answer:

- Chloro Substituent : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

- Carboxamide Group : Hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .

- Triazole Core : Chelates metal ions in metalloenzyme inhibition (e.g., CYP450) .

Case Study : Replacing C5-Cl with CF₃ reduced antifungal activity by 60%, highlighting the chloro group’s role in target binding .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

Methodological Answer:

- *DFT (B3LYP/6-31G)**: Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., hydrolysis in aqueous media) .

- Docking Studies : Predict binding affinities for drug-target interactions (e.g., with bacterial dihydrofolate reductase) .

Data Contradictions Note : Discrepancies in melting points (e.g., 78–79°C in vs. 85°C in ) may stem from polymorphic forms or impurities. Validate via DSC analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。